(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide
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Overview
Description
(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide typically involves the reaction of (1R, 2R)-pseudoephedrine with (S)-2-methylhydrocinnamic acid. The reaction is carried out under specific conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various conditions, such as nasal congestion and inflammation.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound’s stereochemistry allows it to bind selectively to these receptors, modulating their activity and resulting in physiological effects like vasoconstriction and bronchodilation.
Comparison with Similar Compounds
Similar Compounds
(1R, 2R)-Pseudoephedrine: A precursor to the compound, known for its use as a decongestant.
(S)-2-methylhydrocinnamic acid: Another precursor, used in the synthesis of various chiral compounds.
Ephedrine: A structurally related compound with similar pharmacological effects.
Uniqueness
(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide stands out due to its specific stereochemistry, which imparts unique chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in both research and industrial applications.
Properties
CAS No. |
352530-53-1 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N,2-dimethyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-15(14-17-10-6-4-7-11-17)20(23)21(3)16(2)19(22)18-12-8-5-9-13-18/h4-13,15-16,19,22H,14H2,1-3H3/t15-,16+,19-/m0/s1 |
InChI Key |
YBSOZNKAYZZSLZ-FCEWJHQRSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@H](C)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)N(C)C(C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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